

Application Notes and Protocols for GSK3186899 in Mouse Models of Leishmaniasis

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **GSK3186899** in preclinical mouse models of visceral leishmaniasis. The information is compiled from published preclinical studies and is intended to facilitate the design and execution of in vivo efficacy experiments.

Overview of GSK3186899

GSK3186899 (also known as DDD853651) is a preclinical candidate drug developed for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease caused by Leishmania donovani or Leishmania infantum. It is a potent and selective inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase essential for parasite viability[1][2][3]. Preclinical studies have demonstrated its efficacy in reducing parasite burden in mouse models of VL[1].

Quantitative Data Summary

The in vivo efficacy of **GSK3186899** has been evaluated in a Leishmania donovani mouse model. The key quantitative data from these studies are summarized in the table below.



Parameter	Value	Reference
Drug	GSK3186899	[1]
Mouse Strain	BALB/c	[1]
Parasite Species	Leishmania donovani	[1]
Infection Route	Intravenous	[1]
Dosage	25 mg/kg	[1]
Administration Route	Oral (p.o.)	[1]
Dosing Frequency	Twice daily (b.i.d.)	[1]
Treatment Duration	10 days	[1]
Efficacy (% Parasite Reduction)	99%	[1]
Vehicle for Oral Administration	0.5% Hydroxypropyl methylcellulose (HPMC), 0.4% Tween 80, 0.5% Benzyl alcohol	[1]

Experimental Protocols

This section provides detailed protocols for conducting in vivo efficacy studies of **GSK3186899** in a mouse model of visceral leishmaniasis.

Leishmania donovani Infection Model in BALB/c Mice

This protocol describes the establishment of a Leishmania donovani infection in BALB/c mice, a commonly used model for visceral leishmaniasis.

Materials:

- Female BALB/c mice (6-8 weeks old)
- Leishmania donovani amastigotes (e.g., from an infected hamster spleen)



- Sterile phosphate-buffered saline (PBS)
- Syringes and needles (27-gauge)
- Animal handling and restraint equipment

Procedure:

- Parasite Preparation: Isolate L. donovani amastigotes from the spleen of a heavily infected hamster under sterile conditions.
- Inoculum Preparation: Prepare a suspension of amastigotes in sterile PBS at a concentration of 1 x 10 7 amastigotes per 100 μ L.
- Infection: Infect female BALB/c mice by intravenous (i.v.) injection into the tail vein with 100 μL of the parasite suspension.
- Establishment of Infection: Allow the infection to establish for 7 days before commencing treatment[1].

Preparation and Administration of GSK3186899

This protocol details the preparation of the **GSK3186899** formulation for oral administration.

Materials:

- GSK3186899 powder
- Hydroxypropyl methylcellulose (HPMC)
- Tween 80
- Benzyl alcohol
- Sterile water
- · Oral gavage needles
- Syringes



Vehicle Preparation:

- Prepare a 0.5% HPMC solution by dissolving HPMC in sterile water.
- Add 0.4% Tween 80 and 0.5% benzyl alcohol to the HPMC solution.
- Mix thoroughly to ensure a homogenous suspension.

GSK3186899 Formulation:

- Calculate the required amount of GSK3186899 to achieve a final concentration for a 25 mg/kg dose in the desired administration volume (e.g., 100-200 μL per mouse).
- Suspend the GSK3186899 powder in the prepared vehicle.
- Vortex or sonicate the suspension to ensure it is well-mixed before each administration.

Administration:

- Administer the GSK3186899 suspension orally to the mice using an appropriate-sized oral gavage needle.
- The dosing regimen is 25 mg/kg, twice daily (b.i.d.), for 10 consecutive days[1].

Determination of Parasite Burden (Leishman-Donovan Units)

This protocol describes the method for quantifying the parasite burden in the liver of infected mice using Leishman-Donovan Units (LDU).

Materials:

- Infected mouse liver
- Microscope slides
- Giemsa stain



- Methanol
- Microscope with oil immersion objective

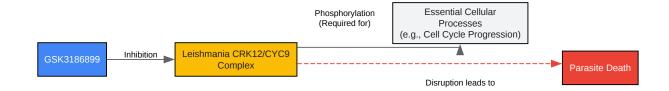
Procedure:

- Tissue Smear: At the end of the treatment period, euthanize the mice and aseptically remove the liver. Make impression smears by gently touching a small piece of the liver onto a clean microscope slide.
- Fixation: Air-dry the slides and then fix with methanol for 5 minutes.
- Staining: Stain the slides with Giemsa stain according to the manufacturer's instructions.
- Microscopy: Examine the slides under a microscope using an oil immersion objective (100x).
- Counting:
 - Count the number of amastigotes per 500 host cell nuclei.
 - Weigh the liver.
- LDU Calculation: Calculate the Leishman-Donovan Units (LDU) using the following formula[4][5]:
 - LDU = (Number of amastigotes / 500 host cell nuclei) x Liver weight (in grams)
- Efficacy Calculation: The percentage reduction in parasite burden can be calculated by comparing the LDU of the treated groups to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow Mechanism of Action of GSK3186899

GSK3186899 targets and inhibits the Leishmania cdc-2-related kinase 12 (CRK12)[1][2][3]. CRK12, in complex with its cyclin partner CYC9, is believed to play a crucial role in the parasite's cell cycle and survival. Inhibition of CRK12 by **GSK3186899** disrupts these essential processes, leading to parasite death.





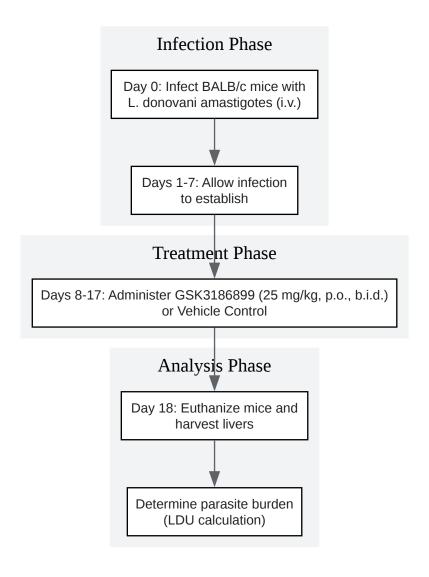
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Caption: **GSK3186899** inhibits the Leishmania CRK12/CYC9 complex, leading to parasite death.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the key steps in the experimental workflow for evaluating the in vivo efficacy of **GSK3186899**.





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Caption: Workflow for evaluating **GSK3186899** efficacy in a mouse model of leishmaniasis.

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